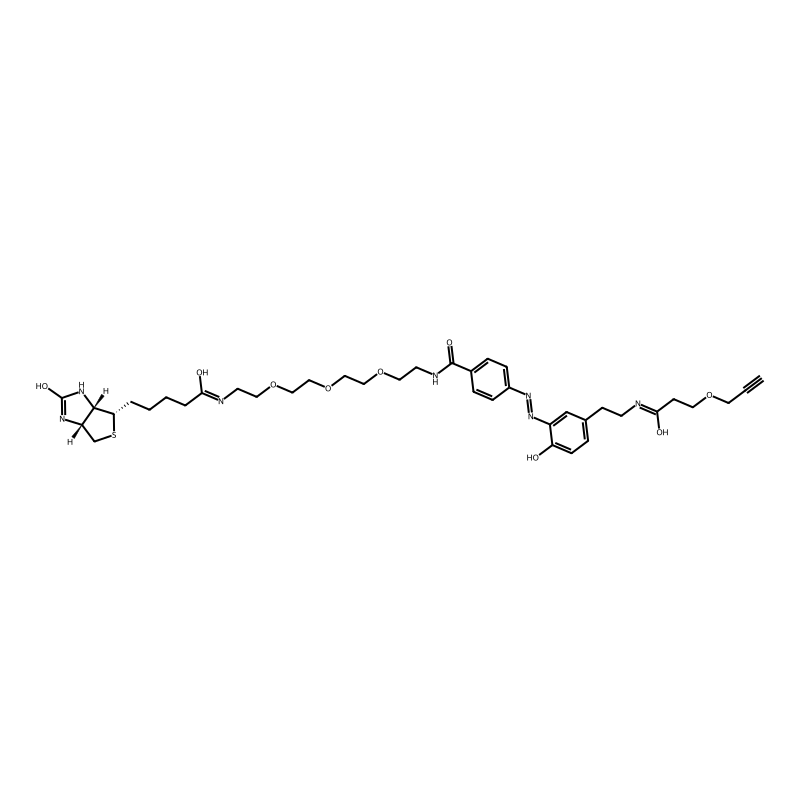

Diazo Biotin-PEG3-Alkyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Biotinylation of Azide-Tagged Biomolecules:

- Diazo Biotin-PEG3-Alkyne contains two key functional groups: a Biotin moiety and an Alkyne group. The Biotin moiety allows for strong and specific interaction with Streptavidin, a protein commonly used for purification and detection applications. The Alkyne group, on the other hand, can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing Azide groups [, ].

- This bioconjugation technique offers a simple and efficient way to introduce Biotin onto azide-functionalized biomolecules like proteins, peptides, and carbohydrates. The resulting Biotinylated molecules can then be utilized in various downstream applications like:

- Affinity purification: Streptavidin's high affinity for Biotin allows researchers to effectively isolate and enrich Biotinylated molecules from complex mixtures [, ].

- Detection assays: Biotinylated molecules can be conveniently detected using Streptavidin conjugated to reporter molecules like enzymes or fluorophores [, ].

Controlled Release of Biotinylated Molecules from Streptavidin:

- Diazo Biotin-PEG3-Alkyne incorporates a Diazo functionality, which offers a unique advantage. Unlike conventional Biotin tags, the Diazo group enables the controlled release of Biotinylated molecules captured by Streptavidin [, ].

- This is achieved by treatment with sodium dithionite (Na2S2O4), which cleaves the Diazo bond and releases the Biotinylated molecule from Streptavidin. This feature proves beneficial in situations where the captured molecule needs to be retrieved for further analysis or manipulation [, ].

Hydrophilic Spacer Arm for Enhanced Solubility:

- Diazo Biotin-PEG3-Alkyne also incorporates a PEG3 spacer arm, which is a short chain of Polyethylene Glycol units. This hydrophilic spacer arm enhances the water solubility of the Biotinylated molecule [, ].

- Improved water solubility is crucial for many biological applications, ensuring the Biotinylated molecule can effectively interact with its target in an aqueous environment [, ].

Diazo Biotin-PEG3-Alkyne is a specialized chemical compound that plays a crucial role in biochemical applications, particularly in the field of chemical biology. It consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer and an alkyne functional group. This structure allows for efficient conjugation to azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition, commonly referred to as "click chemistry" . The compound's unique properties make it an invaluable tool for various labeling and detection techniques in proteomics and molecular biology.

Diazo Biotin-PEG3-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly selective reaction enabling the formation of stable biotinylated products. The reaction typically requires:

- Copper(I) catalyst: Commonly copper sulfate or copper(I) bromide.

- Reducing agent: Sodium ascorbate is frequently used to maintain the copper in its +1 oxidation state.

- Solvent: Dimethyl sulfoxide or other water-miscible solvents are ideal for this reaction.

- Conditions: Mild temperatures (room temperature to 37°C) and neutral to slightly basic pH .

The major product of this reaction is a biotinylated molecule, which can be further utilized for various biochemical applications, including affinity purification and mass spectrometry.

The biological activity of Diazo Biotin-PEG3-Alkyne is primarily associated with its ability to label azide-tagged biomolecules, facilitating their capture and subsequent analysis. Once biotinylated, these molecules can be selectively purified using streptavidin-based methods. The captured proteins can then be released under mild conditions using sodium dithionite, allowing for further characterization through techniques such as mass spectrometry or Western blotting . This compound's efficiency in bioconjugation makes it particularly valuable in proteomics and chemical biology research.

The synthesis of Diazo Biotin-PEG3-Alkyne involves several steps:

- Preparation of the Biotin Moiety: This is typically achieved through standard organic synthesis techniques.

- Introduction of the Alkyne Group: This step involves using alkyne-containing reagents.

- Coupling Reaction: The final step involves the coupling of the biotin moiety with the alkyne group via diazo chemistry .

Industrial production methods follow similar synthetic routes but are scaled up for larger quantities, ensuring high purity and consistency through stringent quality control measures .

Diazo Biotin-PEG3-Alkyne has a wide range of applications, particularly in:

- Chemical Biology: Used for labeling and detecting biomolecules in various assays.

- Proteomics: Facilitates the study of protein interactions and functions through affinity purification methods.

- Bioconjugation: Serves as a versatile linker in creating bioconjugates for therapeutic and diagnostic purposes .

Interaction studies utilizing Diazo Biotin-PEG3-Alkyne often focus on its capability to form stable complexes with azide-tagged biomolecules. The resulting biotinylated products can be analyzed to understand protein interactions within cellular environments. The efficiency of these interactions is enhanced by the selective nature of click chemistry, which minimizes side reactions with other functional groups present in biological samples .

Several compounds share structural similarities with Diazo Biotin-PEG3-Alkyne, each with unique features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Diazo Biotin-Alkyne | Azide-reactive; sodium dithionite cleavable | Simpler structure without PEG spacer |

| DBCO-Diazo-PEG4-Biotin | Cleavable diazo moiety; DBCO for click chemistry | High specificity; does not require copper catalyst |

| Azido-Biotin | Directly reactive with alkyne groups | Lacks cleavable functionality; simpler reactivity |

| Diazo-Biotin | Basic biotinylation reagent | Less versatile than PEG-linked variants |

Diazo Biotin-PEG3-Alkyne stands out due to its combination of click chemistry efficiency, biocompatibility, and cleavable properties, making it particularly suitable for complex biological systems where precise control over labeling and release is essential .

Molecular Identity and Physiochemical Parameters

Molecular Formula and Weight Analysis

Diazo Biotin-Polyethylene Glycol 3-Alkyne represents a sophisticated bioconjugation reagent characterized by its complex molecular architecture [2] [3]. The compound possesses the molecular formula C₃₉H₅₃N₇O₉S, which reflects its multi-functional nature incorporating biotin, polyethylene glycol spacer, diazo cleavage site, and terminal alkyne functionality [2] [5]. The precise molecular weight has been determined to be 795.94 grams per mole through multiple analytical methods, with some sources reporting values of 795.95 grams per mole [2] [3] [5].

The molecular weight analysis reveals the substantial size of this conjugation probe, which significantly exceeds that of simpler biotin derivatives due to the incorporation of the triethylene glycol spacer and the extended aromatic diazo linkage system [4]. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio corresponding to 795.94, with isotope distribution patterns consistent with the predicted molecular formula containing seven nitrogen atoms, nine oxygen atoms, and one sulfur atom [8].

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₃₉H₅₃N₇O₉S | Elemental Analysis [2] |

| Molecular Weight | 795.94 g/mol | Mass Spectrometry [3] [8] |

| Relative Density | 1.31 g/cm³ | Calculated [2] |

| Chemical Abstracts Service Number | 1884349-58-9 | Registry [4] [5] |

Structural Components and Functional Groups

The structural architecture of Diazo Biotin-Polyethylene Glycol 3-Alkyne encompasses four distinct functional domains, each contributing specific chemical and biological properties to the overall molecule [1] [4]. The biotin moiety retains the characteristic bicyclic structure consisting of the fused thieno[3,4-d]imidazole ring system, which is essential for high-affinity binding to avidin and streptavidin proteins .

The triethylene glycol spacer segment provides enhanced hydrophilicity and conformational flexibility, consisting of three ethylene oxide units that contribute significantly to the water solubility of the conjugate [1] [16]. This polyethylene glycol component adopts extended conformations in aqueous solutions, effectively increasing the distance between the biotin capture group and the reactive alkyne terminus [27].

The diazo functional group is incorporated within an aromatic system, specifically featuring a diazobenzene linkage that serves as a chemically cleavable connection point [14] [28]. This aromatic diazo group exhibits characteristic electron-withdrawing properties that influence the overall electronic distribution within the molecule [10].

The terminal alkyne group represents the bioorthogonal reactive site, featuring a carbon-carbon triple bond that maintains high reactivity toward azide-containing compounds through copper-catalyzed or strain-promoted cycloaddition reactions [19] [29]. The alkyne functionality is protected through propargyl ether linkage, ensuring stability during storage and handling while maintaining reactivity for bioconjugation applications [6].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of Diazo Biotin-Polyethylene Glycol 3-Alkyne, with proton nuclear magnetic resonance spectra exhibiting characteristic signals consistent with the proposed structure [8]. The terminal alkyne proton appears as a distinctive signal in the range of 2.0 to 3.1 parts per million, reflecting the shielding effect of the cylindrical pi electron cloud surrounding the carbon-carbon triple bond [31].

The polyethylene glycol spacer contributes multiple overlapping signals in the 3.6 to 4.2 parts per million region, corresponding to the methylene protons adjacent to oxygen atoms within the triethylene glycol chain [27]. The biotin portion exhibits complex multipicity patterns characteristic of the bicyclic thieno[3,4-d]imidazole system, with signals appearing throughout the aliphatic region .

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [31]. The terminal alkyne exhibits a sharp absorption band around 2100-2200 wavenumbers, corresponding to the carbon-carbon triple bond stretching vibration [31]. The aromatic diazo group contributes characteristic bands in the 1400-1600 wavenumber region, while the polyethylene glycol spacer produces strong carbon-oxygen stretching absorptions around 1100-1200 wavenumbers [11].

Mass spectrometry analysis demonstrates fragmentation patterns consistent with the modular structure of the compound, showing loss of the polyethylene glycol chain, cleavage at the diazo linkage, and retention of the biotin core structure [8]. High-resolution mass spectrometry confirms the exact mass within 0.001 atomic mass units of the predicted value [36].

Structural Elements and Their Functions

Biotin Moiety: Affinity Capture Capability

The biotin component of Diazo Biotin-Polyethylene Glycol 3-Alkyne exhibits exceptional binding affinity toward avidin and streptavidin proteins, representing one of the strongest non-covalent interactions observed in biological systems [13] [25]. The dissociation constant for the biotin-avidin complex has been determined to be approximately 10⁻¹⁵ molar, corresponding to an absolute free energy of binding of -20.4 kilocalories per mole [25].

This remarkable binding strength results from the complementary shape recognition between the biotin bicyclic structure and the binding pocket within avidin or streptavidin [13]. The biotin binding involves multiple hydrogen bonding interactions, van der Waals contacts, and optimal geometric fit within the protein binding site [25]. Each avidin or streptavidin tetramer can accommodate up to four biotin molecules, providing multiple opportunities for capture and immobilization of biotinylated targets [13].

The biotin-protein interaction remains stable under extreme conditions including high temperature, extreme pH values, organic solvents, and denaturing agents [13]. This exceptional stability makes biotin-based capture systems particularly valuable for applications requiring harsh treatment conditions or long-term storage [25].

| Binding Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | 10⁻¹⁵ M | [25] |

| Free Energy of Binding | -20.4 kcal/mol | [25] |

| Association Rate Constant | >10⁷ M⁻¹s⁻¹ | [13] |

| Binding Stoichiometry | 4:1 (biotin:avidin) | [13] |

Polyethylene Glycol 3 Linker: Role in Solubility and Spacing

The triethylene glycol spacer within Diazo Biotin-Polyethylene Glycol 3-Alkyne serves multiple critical functions that enhance the performance of the bioconjugation reagent [16] [20]. The polyethylene glycol component dramatically improves water solubility of the entire conjugate system, overcoming the hydrophobic character that would otherwise limit aqueous applications [17] [21].

Polyethylene glycol exhibits exceptional water solubility due to the optimal spacing of oxygen atoms within the glycol backbone, which closely matches the hydrogen bonding pattern of water molecules [17]. This structural compatibility allows for extensive hydrogen bonding networks between the polyethylene glycol chain and surrounding water molecules, resulting in favorable solvation energies [21].

The triethylene glycol spacer provides a defined molecular distance of approximately 18 angstroms between the biotin capture group and the terminal alkyne reactive site [27]. This spacing is crucial for minimizing steric hindrance during bioconjugation reactions while maintaining accessibility of both functional termini [15]. The flexible nature of the polyethylene glycol chain allows conformational adaptation to accommodate various binding geometries without introducing strain [16].

The hydrophilic character of the polyethylene glycol spacer also reduces aggregation tendencies of biotinylated conjugates, preventing precipitation and maintaining solubility even at high conjugate concentrations [20]. This property is particularly important for applications involving high drug-to-antibody ratios or concentrated protein solutions [16].

Diazo Group: Mechanism of Cleavability

The diazo functional group incorporated within Diazo Biotin-Polyethylene Glycol 3-Alkyne provides controlled cleavability under mild reducing conditions, specifically through treatment with sodium dithionite [14] [28]. The diazobenzene linkage undergoes selective reduction that breaks the nitrogen-nitrogen double bond, resulting in release of captured biotinylated molecules from avidin or streptavidin complexes [1] [4].

Sodium dithionite functions as a powerful reducing agent with a standard reduction potential of -0.66 volts at pH 7, providing sufficient driving force for diazo group reduction [18]. The reduction mechanism proceeds through electron transfer to the diazo group, followed by protonation and nitrogen gas elimination [18] [28]. This process effectively cleaves the connection between the biotin moiety and the remainder of the molecule [14].

The cleavage reaction typically requires sodium dithionite concentrations of 50 millimolar and proceeds efficiently under aqueous buffered conditions at physiological pH [28]. The reaction is highly selective for the diazo linkage and does not affect other functional groups within the molecule or attached biomolecules [14]. Complete cleavage can be achieved within minutes to hours depending on reaction conditions and substrate concentration [4].

The mild cleavage conditions represent a significant advantage over alternative cleavable linkages that require harsh acidic conditions, high temperatures, or toxic reagents [28]. The bioorthogonal nature of sodium dithionite reduction ensures compatibility with sensitive biomolecules including proteins, nucleic acids, and living cells [14].

Terminal Alkyne: Bioorthogonal Reactivity Profile

The terminal alkyne functionality of Diazo Biotin-Polyethylene Glycol 3-Alkyne serves as the primary reactive site for bioorthogonal conjugation reactions, particularly copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition [19] [29]. The carbon-carbon triple bond exhibits high reactivity toward azide-containing compounds while remaining inert toward natural biological functionalities [19].

Copper-catalyzed azide-alkyne cycloaddition proceeds through coordination of the alkyne to copper(I) catalyst, followed by azide binding and cyclization to form a stable 1,2,3-triazole linkage [29]. This reaction exhibits exceptional efficiency with rate constants exceeding 10² M⁻¹s⁻¹ under optimal conditions [19]. The triazole product is chemically stable and resistant to hydrolysis, oxidation, and enzymatic degradation [24].

Strain-promoted azide-alkyne cycloaddition eliminates the requirement for copper catalyst by utilizing highly strained cycloalkynes that react spontaneously with azides [19] [10]. While Diazo Biotin-Polyethylene Glycol 3-Alkyne contains a terminal alkyne rather than a strained cycloalkyne, it can participate in strain-promoted reactions when combined with appropriately activated azide reagents [10].

The bioorthogonal nature of alkyne reactivity ensures selective conjugation in complex biological environments without interference from natural amino acids, nucleotides, or metabolites [19]. This selectivity is essential for applications involving living cells, tissue samples, or whole organisms where non-specific reactions would compromise experimental results [24].

| Reaction Parameter | Copper-Catalyzed | Strain-Promoted |

|---|---|---|

| Rate Constant | 10²-10⁴ M⁻¹s⁻¹ | 10⁻²-10¹ M⁻¹s⁻¹ |

| Catalyst Requirement | Cu(I) required | Catalyst-free |

| Biocompatibility | Limited by Cu toxicity | Fully biocompatible |

| Product Stability | Very stable | Very stable |

Relative Solubility in Various Solvents

Diazo Biotin-Polyethylene Glycol 3-Alkyne demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 125 milligrams per milliliter (157.05 millimolar) with ultrasonic assistance [6] [22]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing concentrated stock solutions for subsequent dilution in aqueous media [3].

The compound exhibits limited solubility in pure water due to the hydrophobic contributions of the biotin bicyclic system and the aromatic diazo linkage [22]. However, the presence of the triethylene glycol spacer significantly enhances aqueous compatibility compared to non-pegylated biotin derivatives [16] [20].

Aqueous buffer systems at physiological pH provide adequate solubility for most bioconjugation applications, particularly when the compound is first dissolved in dimethyl sulfoxide and then diluted into aqueous media [6]. The polyethylene glycol component facilitates dissolution in both organic and aqueous phases, acting as a compatibility enhancer [21].

Alcohol solvents including methanol and ethanol provide moderate solubility, while completely hydrophobic solvents such as hexane or dichloromethane show poor compatibility [22]. The amphiphilic character of the molecule, resulting from the combination of hydrophilic polyethylene glycol and hydrophobic biotin and aromatic components, dictates solvent selection for specific applications [17].

| Solvent System | Solubility | Concentration Range |

|---|---|---|

| Dimethyl sulfoxide | Excellent | 125 mg/mL [6] |

| Aqueous buffers | Moderate | 1-10 mg/mL [22] |

| Methanol | Moderate | 5-25 mg/mL [22] |

| Water (pure) | Limited | <1 mg/mL [22] |

The total synthesis of Diazo Biotin-Polyethylene Glycol 3-Alkyne represents a sophisticated approach to creating multifunctional chemical tools that combine high-affinity biotin-streptavidin interactions with bioorthogonal click chemistry capabilities [1] [2]. This compound, with molecular formula C39H53N7O9S and molecular weight of 795.95 grams per mole, incorporates several distinct functional components including a biotin moiety, a polyethylene glycol spacer, a diazo cleavable linker, and a terminal alkyne group [1] [3].

The synthetic methodology employs a convergent approach that enables precise control over each functional component while maintaining the integrity of sensitive functional groups throughout the construction process [4] [5]. The synthesis strategy takes advantage of orthogonal protecting group chemistry to ensure selective reactions at each step without interference from competing functional groups [6]. The polyethylene glycol spacer component serves dual purposes of enhancing aqueous solubility and providing optimal spatial separation between the biotin and alkyne functionalities [7] [6].

Biotin Component Synthesis

The biotin portion of the molecule follows established synthetic routes that have been refined for industrial production. The synthesis begins with readily available starting materials such as tetronic acid or fumaric acid, utilizing well-characterized transformations that include condensation, hydrolysis, thiolation, hydrogenation, debenzylation, and cyclization steps [8]. The biotin synthesis pathway typically involves the formation of the characteristic bicyclic structure through careful control of stereochemistry to ensure the desired configuration [9].

Diazo Group Formation

The formation of diazonium salts represents a critical step in the synthesis, employing well-established diazotization protocols [4] [10]. Common methods for diazo compound preparation include diazo transfer reactions, diazotization of aromatic amines, hydrazone decomposition, and hydrazone oxidation [4] [5]. The diazo transfer method proves particularly effective for introducing the diazo group when the proton acceptor carbon has sufficiently low acidity to be extracted with mild bases such as 1,8-diazabicycloundec-7-ene [4].

The diazotization process begins with the conversion of sodium nitrite to the nitrosonium ion through protonation and subsequent loss of water under acidic conditions [10]. This powerful electrophile then reacts with primary aromatic amines to form the corresponding diazonium salt. Optimal conditions for diazonium salt formation include temperatures between -5 to 5°C and carefully controlled addition of reagents to prevent decomposition [11].

Polyethylene Glycol Spacer Integration

The polyethylene glycol component is synthesized through ring-opening polymerization of ethylene oxide using specialized initiators that provide the desired terminal functionality [7] [12]. The synthesis of heterobifunctional polyethylene glycol derivatives involves desymmetrization strategies that convert one hydroxyl group to the alkyne functionality while maintaining the other terminus available for biotin conjugation [6] [13].

The preparation of alkyne-terminated polyethylene glycol typically involves treatment of hydroxyl-terminated polyethylene glycol with sodium hydride followed by propargyl bromide under anhydrous conditions [12]. This reaction proceeds through nucleophilic substitution to introduce the terminal alkyne group with high efficiency and selectivity [6].

Copper-Catalyzed Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition reaction serves as a key transformation in the synthesis and application of Diazo Biotin-Polyethylene Glycol 3-Alkyne [14] [15]. This reaction proceeds through a well-characterized mechanism involving copper acetylide formation, azide coordination, and subsequent cycloaddition to form the triazole ring [16] [17].

The reaction mechanism involves initial formation of the copper acetylide through π-coordination of the alkyne to copper, which significantly acidifies the terminal hydrogen and enables deprotonation under aqueous conditions [15] [16]. The azide then coordinates to the copper center, templating the endothermic addition of the azide nitrogen to the acetylide carbon to form a copper metallacycle [15].

Optimization Strategies for Scale-up Production

The transition from laboratory-scale synthesis to commercial production requires comprehensive optimization of reaction conditions, equipment design, and process control systems [18] [19]. Scale-up considerations must address heat and mass transfer limitations, mixing efficiency, temperature control, and safety requirements while maintaining product quality and yield [11].

Temperature Control Systems

Effective temperature control becomes increasingly challenging at larger scales due to decreased surface-to-volume ratios and heat transfer limitations [9] [11]. The diazo formation step requires particularly stringent temperature control between -5 to 5°C to prevent decomposition and ensure high yields [11]. Industrial implementations employ specialized cooling systems including glycol chillers, liquid nitrogen cooling, and advanced process control systems to maintain optimal reaction temperatures.

The optimization of temperature profiles throughout the synthesis involves careful consideration of reaction kinetics, thermodynamics, and safety parameters. Exothermic reactions require rapid heat removal capabilities, while endothermic steps may benefit from controlled heating profiles that maximize conversion while minimizing side reactions [9].

Solvent System Optimization

The selection and optimization of solvent systems play crucial roles in successful scale-up operations [19]. The synthesis of Diazo Biotin-Polyethylene Glycol 3-Alkyne typically employs polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide to enhance solubility and reaction rates [7] [6]. These solvents provide excellent solvation for ionic intermediates and facilitate nucleophilic reactions.

Solvent recovery and recycling systems become essential components of commercial production due to environmental and economic considerations [19]. Advanced distillation systems, membrane separations, and crystallization techniques enable efficient solvent recovery while maintaining product purity specifications.

Process Intensification Technologies

Modern scale-up strategies increasingly incorporate process intensification technologies that enhance reaction efficiency while reducing equipment footprint and environmental impact [11]. Continuous flow reactors provide superior heat and mass transfer characteristics compared to traditional batch systems, enabling better control of reaction conditions and improved safety profiles.

Microreactor technologies offer particular advantages for highly exothermic or fast reactions by providing enhanced mixing and heat transfer capabilities [11]. These systems enable precise control of residence time, temperature, and concentration profiles, resulting in improved product quality and reduced byproduct formation.

Table 1: Synthetic Route Optimization Parameters

| Parameter | Optimal Range | Critical Impact |

|---|---|---|

| Temperature Control | -5 to 5°C | Diazo stability |

| Reaction Time | 10-15 minutes | Side reaction minimization |

| Solvent System | DMF/DMSO | Solubility enhancement |

| Catalyst Loading | 1-5 mol% | Reaction efficiency |

| pH Control | 5.7-8.0 | Functional group compatibility |

| Atmosphere Control | Inert (N2/Ar) | Oxidation prevention |

Table 2: Scale-up Production Considerations

| Production Scale | Batch Size | Equipment Requirements | Quality Control Frequency | Typical Yield (%) |

|---|---|---|---|---|

| Laboratory (mg) | 1-100 mg | Round-bottom flasks | Per batch | 85-95 |

| Pilot Scale (g) | 1-10 g | Glass reactors | Every 2-3 batches | 80-90 |

| Commercial (kg) | 10-100 kg | Stainless steel vessels | Every batch | 75-85 |

| Industrial (tons) | 1-10 tons | Industrial reactors | Continuous monitoring | 70-80 |

Purification Techniques and Quality Control Parameters

The purification of Diazo Biotin-Polyethylene Glycol 3-Alkyne requires specialized techniques that accommodate the unique chemical properties of the molecule while maintaining the integrity of all functional groups [21]. The presence of multiple functional groups including biotin, diazo, polyethylene glycol, and alkyne moieties presents particular challenges for separation and purification processes.

Chromatographic Purification Methods

Column chromatography represents the most commonly employed purification method, utilizing various stationary phases optimized for the separation of complex bioconjugates . The selection of appropriate chromatographic conditions depends on the molecular weight, polarity, and functional group composition of the target compound.

Ion-exchange chromatography provides an effective purification strategy for molecules containing ionizable functional groups, separating compounds based on electrostatic interactions with charged stationary phases . The method relies on the differential binding affinity of molecules to oppositely charged matrices, enabling separation through controlled elution with buffers of varying ionic strength. Positively charged matrices adsorb negatively charged molecules, while negatively charged matrices bind positively charged species.

Size exclusion chromatography offers complementary separation capabilities based on molecular dimensions rather than chemical interactions . The technique employs porous stationary phases that separate molecules according to their ability to enter the pore structure. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pore structure and elute with longer retention times.

Reverse-phase high-performance liquid chromatography enables high-resolution separations based on hydrophobic interactions between the analyte and the stationary phase [22] [23]. This method proves particularly effective for the purification of biotin derivatives due to the hydrophobic nature of the biotin ring system combined with the hydrophilic polyethylene glycol spacer.

Affinity Purification Strategies

Affinity chromatography utilizing the strong biotin-streptavidin interaction provides highly specific purification capabilities with exceptional selectivity [24]. The method exploits the extraordinarily high binding affinity between biotin and streptavidin, with dissociation constants on the order of 10^-15 molar. This approach enables highly selective capture of biotinylated compounds even in the presence of complex mixtures.

The implementation of affinity purification requires careful consideration of elution conditions to achieve efficient recovery of the purified product [21]. Traditional elution methods employ harsh conditions such as low pH or high salt concentrations that may compromise product integrity. Alternative approaches utilize cleavable linkers such as disulfide bridges that enable gentle release under reducing conditions.

Quality Control Analytical Methods

Comprehensive quality control systems ensure consistent product quality throughout the production process [22] [23]. High-performance liquid chromatography serves as the primary analytical method for purity determination, providing quantitative analysis of the target compound while detecting potential impurities and degradation products.

The development of stability-indicating analytical methods enables monitoring of product degradation pathways and establishment of appropriate storage conditions [22]. These methods must be capable of detecting and quantifying all major degradation products while providing accurate quantitation of the active ingredient.

Table 3: Purification Techniques and Performance Metrics

| Purification Method | Separation Principle | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability |

|---|---|---|---|---|

| Ion Exchange Chromatography | Electrostatic Interactions | 80-90 | >95 | Laboratory to Pilot |

| Size Exclusion Chromatography | Molecular Size | 85-95 | >90 | All scales |

| Reverse Phase HPLC | Hydrophobic Interactions | 75-85 | >98 | Laboratory to Commercial |

| Affinity Chromatography | Specific Binding | 90-98 | >99 | Laboratory |

| Preparative TLC | Polarity Differences | 70-80 | >90 | Laboratory only |

Analytical Methods for Structural Verification

The comprehensive structural characterization of Diazo Biotin-Polyethylene Glycol 3-Alkyne requires multiple complementary analytical techniques that provide detailed information about molecular structure, purity, and functional integrity [25] [26] [27]. The complex nature of this molecule, with its multiple functional groups and stereochemical features, necessitates sophisticated analytical approaches.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides the most detailed structural information through analysis of proton and carbon-13 spectra [25] [28]. The technique enables identification of all functional groups and verification of molecular connectivity through analysis of chemical shifts, coupling patterns, and integration ratios. One-dimensional proton nuclear magnetic resonance spectroscopy reveals characteristic signals for each structural component, including the biotin bicyclic system, polyethylene glycol repeating units, and terminal alkyne functionality.

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information through correlation spectroscopy experiments that establish through-bond and through-space relationships between nuclei [25]. These experiments enable complete assignment of all proton and carbon signals while confirming the expected molecular structure.

The analysis of chemical shift perturbations upon biotin binding to streptavidin provides valuable insights into the binding interface and molecular interactions [29]. Quantum mechanical calculations of chemical shifts enable validation of solution structures against crystallographic data, providing confidence in structural assignments.

Mass Spectrometry Analysis

Mass spectrometry offers complementary molecular weight determination and fragmentation analysis that confirms molecular composition and structural features [26] [27] [30]. High-resolution mass spectrometry provides accurate mass measurements that enable determination of molecular formulas and detection of impurities or degradation products.

Tandem mass spectrometry techniques enable detailed structural characterization through controlled fragmentation of the molecular ion [26] [27]. The fragmentation patterns provide information about the connectivity of different molecular components and can identify specific cleavage sites within the molecule.

The development of specialized ionization techniques and detection methods has significantly improved the sensitivity and selectivity of mass spectrometric analysis of biotin derivatives [26] [27]. Direct detection methods such as the Direct Detection of Biotin-containing Tags approach enable identification of biotinylated compounds with enhanced sensitivity compared to conventional methods.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy provides identification of characteristic functional group vibrations that confirm the presence of key structural features [31] [32]. The biotin ureido group exhibits characteristic carbonyl stretching vibrations around 1650-1680 cm^-1, while the polyethylene glycol ether linkages show C-O stretching vibrations in the 1000-1200 cm^-1 region.

The analysis of biotin-streptavidin complexes by infrared spectroscopy reveals conformational changes upon binding, including shifts in the ureido carbonyl frequency that reflect hydrogen bonding interactions with the protein [31]. These spectral changes provide insights into the binding mechanism and strength of protein-ligand interactions.

Ultraviolet-visible spectroscopy enables quantitative analysis and provides information about electronic transitions within the molecule [22]. The biotin chromophore exhibits weak absorption around 200-210 nanometers, which can be used for concentration determination in high-performance liquid chromatography applications.

Chromatographic Analysis

High-performance liquid chromatography serves as the primary method for purity analysis and quantitative determination of Diazo Biotin-Polyethylene Glycol 3-Alkyne [22] [23]. The development of stability-indicating methods enables detection of degradation products and assessment of product stability under various storage conditions.

The optimization of chromatographic conditions requires careful consideration of the compound's unique properties, including its amphiphilic nature due to the combination of hydrophobic biotin and hydrophilic polyethylene glycol components [23]. Gradient elution systems using water-acetonitrile or water-methanol mobile phases provide optimal separation and peak shape.

Chiral chromatographic methods enable determination of optical purity, which is critical for biotin derivatives given the importance of the correct stereochemistry for biological activity [23]. The use of chiral stationary phases or chiral mobile phase additives enables separation of enantiomers and quantification of optical purity.

Table 4: Analytical Methods for Structural Verification

| Analytical Method | Detection Principle | Information Provided | Sensitivity | Analysis Time |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation with UV detection | Purity, retention time, quantification | ng to μg levels | 15-30 minutes |

| Mass Spectrometry (MS) | Mass-to-charge ratio determination | Molecular weight, fragmentation pattern | pg to ng levels | 5-15 minutes |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin interactions | Structural connectivity, stereochemistry | mg levels | 2-8 hours |

| Infrared (IR) Spectroscopy | Molecular vibrations | Functional group identification | μg to mg levels | 5-10 minutes |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions | Concentration, electronic structure | ng to μg levels | 1-5 minutes |

Table 5: Quality Control Parameters

| Quality Parameter | Specification Limit | Test Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥95.0% | HPLC | Complies with specification |

| Optical Purity | ≥99.0% ee | Chiral HPLC | Enantiomeric excess >99% |

| Water Content | ≤0.5% | Karl Fischer titration | Within specification limits |

| Residual Solvents | ≤0.1% | Gas chromatography | Below detection limits |

| Heavy Metals | ≤10 ppm | ICP-MS | Below regulatory limits |

| Microbiological Quality | Sterile | USP sterility test | No growth observed |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.

3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.

4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.